molecular formula C21H21ClFNO3 B12178055 1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol CAS No. 1015610-49-7

1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol

Cat. No.: B12178055
CAS No.: 1015610-49-7
M. Wt: 389.8 g/mol
InChI Key: JFBUPNSEJLOYHQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol is a synthetic small molecule characterized by a propan-2-ol backbone with distinct substituents:

  • Position 3: A tertiary amino group substituted with a 3-fluorobenzyl and a furan-2-ylmethyl moiety. The fluorine atom introduces electronegativity, while the furan ring adds hydrogen-bonding capability and aromaticity.

Properties

CAS No.

1015610-49-7

Molecular Formula

C21H21ClFNO3

Molecular Weight

389.8 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]propan-2-ol

InChI

InChI=1S/C21H21ClFNO3/c22-17-6-8-20(9-7-17)27-15-19(25)13-24(14-21-5-2-10-26-21)12-16-3-1-4-18(23)11-16/h1-11,19,25H,12-15H2

InChI Key

JFBUPNSEJLOYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorophenyl halide.

    Attachment of the furanylmethyl group: This step may involve a coupling reaction using a furanylmethyl halide and an appropriate base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-chlorophenoxy)-3-[(3-fluorophenyl)methylamino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathway modulation: It could influence biochemical pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent variations, with implications for activity and properties:

Compound Name / ID Substituents on Amino Group Molecular Formula Purity (%) Key Structural Features Reference
Target Compound 3-fluorobenzyl + furan-2-ylmethyl C₂₂H₂₂ClFNO₃ N/A Fluorine enhances metabolic stability; furan introduces oxygen-mediated interactions. -
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25) Benzyl + 4-chlorobenzyl C₂₃H₂₃Cl₂NO₂ 95.59 Dual chlorinated benzyl groups increase lipophilicity.
1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (26) Bis(4-chlorobenzyl) C₂₃H₂₂Cl₃NO₂ 99.45 High chlorine content may improve target binding but raise toxicity risks.
1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol (32) 3,4-Dichlorobenzyl + 4-methylbenzyl C₂₅H₂₅Cl₃NO₂ N/A Dichlorination enhances steric bulk; methylbenzyl improves solubility.
1-[Benzyl(4-methoxybenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (33) Benzyl + 4-methoxybenzyl C₂₅H₂₇ClN₂O₃ 84.6 Methoxy group increases electron density and hydrogen-bonding potential.
1-(4-Chlorophenoxy)-3-(3-(2-hydroxyethyl)-2-iminobenzimidazol-1-yl)propan-2-ol (9b) 2-Hydroxyethylbenzimidazolyl C₁₉H₂₀ClN₃O₃ 32 Benzimidazole core may confer kinase inhibition potential.

Key Observations

Fluorine vs. Chlorine Substituents: The target compound’s 3-fluorobenzyl group offers metabolic stability compared to chlorinated analogs (e.g., compounds 25, 26), as fluorine is less prone to oxidative metabolism .

Heterocyclic Moieties :

  • The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring with an oxygen atom, enabling hydrogen bonding and π-π interactions. This contrasts with phenyl (compound 25) or benzimidazole (compound 9b) groups, which prioritize steric bulk or planar aromaticity .
  • In compound 33, a 4-methoxybenzyl group provides electron-donating effects, which could modulate receptor binding compared to the electron-withdrawing fluorine in the target compound .

Synthetic Efficiency :

  • Analogs like compound 26 achieve >99% purity via column chromatography, suggesting robust synthetic protocols for similar structures . The target compound’s furan substituent may require optimized reaction conditions to avoid side reactions.

The fluorine-furan combination in the target compound may balance selectivity and potency in such pathways.

Biological Activity

1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol, also known by its CAS number 1015610-49-7, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C21H21ClFNO3
Molecular Weight 389.8 g/mol
IUPAC Name 1-(4-chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol
InChI Key JFBUPNSEJLOYHQ-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity. It is particularly relevant for G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes .
  • Pathway Modulation : By acting as an agonist or antagonist, the compound could influence key biochemical pathways, potentially affecting cellular signaling cascades involved in inflammation, pain regulation, and other physiological responses.

Biological Activity

Research indicates that the compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
  • Antitumor Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Properties :
    • A study published in a peer-reviewed journal demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential to mitigate inflammation .
  • Anticancer Activity :
    • An experimental study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the activation of caspase pathways.
  • Cardiovascular Effects :
    • Research has suggested that the compound may have protective effects on cardiac cells under stress conditions, potentially through modulation of calcium signaling pathways.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityNotable Differences
2-Propanol, 1-(4-bromophenoxy)-3-[(3-fluorophenyl)methylamino]-Moderate anti-inflammatory effectsBromine vs. chlorine substitution
2-Propanol, 1-(4-chlorophenoxy)-3-[(3-chlorophenyl)methylamino]-Lower cytotoxicityChlorine substitution

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